Notopterol (systematic name: (E)-5-[(3,7-dimethylocta-2,6-dien-1-yl)oxy]-7H-furo[3,2-g]chromen-7-one) is a naturally occurring linear furanocoumarin compound primarily isolated from the root of Notopterygium incisum Ting ex H.T. Chang, also known as Qiang-Huo. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ] This traditional Chinese medicine is known for its anti-inflammatory and analgesic properties. [, , , ] Notopterol has emerged as a promising candidate for various scientific research applications due to its diverse biological activities, including anti-inflammatory, anti-cancer, anti-angiogenic, and neuroprotective effects. [, , , , , , , ]
Notopterol is classified as a furanocoumarin, a subclass of coumarins characterized by a furan ring fused to the coumarin structure. It is predominantly found in the Notopterygium incisum plant, which is known for its medicinal properties in treating conditions such as rheumatism and arthritis. The compound's classification as a furanocoumarin places it within a broader category of bioactive natural products that have been investigated for their health benefits.
The synthesis of notopterol derivatives has been explored using various methodologies. One notable approach involves starting from bergapten, a natural compound that serves as a precursor. The synthetic pathway typically includes several steps such as:
Recent studies have focused on optimizing these synthetic methods to enhance yield and purity while exploring the biological activity of synthesized derivatives .
Notopterol has a complex molecular structure characterized by its furanocoumarin backbone. Its chemical formula is , and its molecular weight is approximately 284.31 g/mol. The structural representation includes:
The three-dimensional structure can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography, which provide insights into its stereochemistry and conformational dynamics .
Notopterol participates in various chemical reactions that underline its biological activity. Notable reactions include:
These reactions highlight notopterol's potential as an anti-inflammatory agent.
The mechanism by which notopterol exerts its effects involves several key processes:
These mechanisms suggest that notopterol could be beneficial in treating conditions characterized by excessive inflammation.
Notopterol exhibits several significant physical and chemical properties:
These properties are crucial for understanding its formulation and potential applications in pharmaceuticals.
Notopterol has several promising applications in scientific research:
Notopterol (NOT), a linear furanocoumarin derived from Notopterygium incisum, directly binds Janus kinase (JAK)2 and JAK3 kinase domains, inhibiting downstream signal transducer and activator of transcription (STAT) phosphorylation. This binding disrupts JAK-STAT activation, reducing pro-inflammatory cytokine production (e.g., TNF-α, IL-6, IL-17) in macrophages and synovial cells [2] [5]. In collagen-induced arthritis (CIA) models, NOT administration (oral/intraperitoneal) suppressed STAT3 nuclear translocation by >60%, ameliorating joint inflammation and cartilage degradation [2] [6]. Synergistically, NOT enhances tumor necrosis factor (TNF) blocker efficacy by normalizing JAK-STAT hyperactivity, which is dysregulated in rheumatoid arthritis pathogenesis [5]. The compound’s multi-target action on JAK isoforms positions it as a modulator of cytokine crosstalk in inflammatory cascades [8].
Table 1: Impact of Notopterol on Inflammatory Cytokines via JAK-STAT Inhibition
Experimental Model | Key Cytokines Suppressed | Reduction (%) | Reference |
---|---|---|---|
CIA Mouse Model | IL-6, TNF-α, IFN-γ | 70–85% | [2] |
LPS-Stimulated Macrophages | IL-1β, IL-17 | 65–75% | [5] |
Human Chondrocytes (C28/I2) | IL-12, TNF-α | 55–60% | [6] |
Notopterol activates the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) axis, countering reactive oxygen species (ROS)-mediated cellular damage. In TNF-α-stimulated chondrocytes, NOT (5–10 μM) upregulated Nrf2 nuclear translocation by 3.5-fold, enhancing antioxidant response element (ARE)-driven transcription of HO-1 and superoxide dismutase (SOD) [6] [9]. This reduced intracellular ROS by 40–50% and apoptosis by 30% in osteoarthritis (OA) models [9]. Molecular docking reveals NOT interacts with Keap1 cysteine residues (Cys151, Cys273), disrupting Keap1-Nrf2 binding and facilitating Nrf2 pathway activation [6]. Consequently, NOT-treated OA rats exhibited 2-fold higher HO-1 expression in cartilage, mitigating oxidative stress-induced ECM degradation [9].
NOT exerts anti-proliferative effects by suppressing phosphoinositide 3-kinase (PI3K)/protein kinase B (AKT) signaling, a driver of cell survival and metastasis. In IL-1β-stimulated chondrocytes, NOT (10 μM) downregulated PI3K p110α expression by 60% and inhibited AKT phosphorylation at Ser473, reducing matrix metalloproteinase (MMP)-3/13 production [6] [9]. This blockade attenuated extracellular matrix (ECM) degradation by 45% in rat OA synovium [9]. NOT’s dual inhibition extends to mTOR pathways, where it suppresses HIF-1α and VEGF in cancer-associated fibroblasts, curtailing angiogenesis [1]. Notably, NOT synergizes with chemotherapeutic agents by reversing PI3K/AKT-mediated drug resistance in preclinical models [9].
Table 2: Anti-Proliferative and Anti-Degradative Effects of Notopterol via PI3K/AKT
Cell/Tissue Type | Target Molecules | Inhibition/Activation | Functional Outcome |
---|---|---|---|
Human Chondrocytes (C28/I2) | p-AKT ↓, MMP-13 ↓ | 55–70% inhibition | Reduced collagen degradation |
OA Rat Synovium | PI3K p110α ↓, mTOR ↓ | 50–65% inhibition | Attenuated ECM breakdown |
Cancer-Associated Fibroblasts | VEGF ↓, HIF-1α ↓ | 40–50% inhibition | Suppressed angiogenesis |
Notopterol inhibits NLRP3 inflammasome assembly by blocking purinergic P2X7 receptor (P2X7R)-mediated potassium efflux and ASC oligomerization. In IL-1β-primed chondrocytes, NOT (20 μM) reduced NLRP3 expression by 75% and caspase-1 activation by 60%, preventing gasdermin D (GSDMD) cleavage and pyroptosis [3]. This effect involves NOT’s modulation of the hsa-miR-4282/NF-κB axis, where NOT upregulates hsa-miR-4282 by 2.2-fold, suppressing NF-κB nuclear translocation and NLRP3 transcription [3]. In vivo, NOT-treated OA mice showed 50% lower Osteoarthritis Research Society International (OARSI) scores and reduced IL-18 release, confirming pyroptosis inhibition [3] [10].
Notopterol disrupts oncogenic NF-κB–STAT3 crosstalk, which promotes tumor progression through cytokine feedback loops. NOT inhibits TNF-α-induced IκBα degradation, reducing p65 nuclear translocation by 80% in bronchial epithelial cells [7]. Concurrently, it suppresses JAK2-dependent STAT3 phosphorylation, downregulating IL-6 and IL-10 production in macrophages [8]. This dual blockade alters tumor-immune dynamics: NOT reduces PD-L1 expression by 45% in STAT3-activated cancer cells and diminishes neutrophil infiltration in NF-κB-driven inflammation [4] [8]. In COVID-19 models, NOT’s interference with NF-κB–STAT3 convergence mitigated cytokine storms by lowering IL-6 and TNF-α by >70% [8].
Table 3: Notopterol’s Modulation of NF-κB–STAT3 Crosstalk in Disease Models
Disease Context | Key Interaction | Notopterol’s Action | Pathophysiological Impact |
---|---|---|---|
Rheumatoid Arthritis | NF-κB → IL-6 → STAT3 loop | Disrupts feedback loop | 60–70% cytokine reduction |
COVID-19 Cytokine Storm | STAT3-dependent NF-κB activation | Inhibits JAK2/STAT3 axis | Lowers IL-6, TNF-α by 70% |
Tumor Microenvironment | STAT3/NF-κB → PD-L1 upregulation | Suppresses PD-L1 expression | Enhances tumor immune surveillance |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7